

# Physical and chemical properties of Phenyl 5-bromofuran-2-carboxylate

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## Compound of Interest

Compound Name: *Phenyl 5-bromofuran-2-carboxylate*

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## Phenyl 5-bromofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Phenyl 5-bromofuran-2-carboxylate** is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a furan ring, a bromine substituent, and a phenyl ester group, suggests potential applications as a building block for more complex molecules, including pharmacologically active agents. The furan moiety is a common scaffold in numerous natural products and pharmaceuticals, and the presence of a bromine atom provides a handle for further chemical modifications through cross-coupling reactions. This technical guide provides an in-depth overview of the predicted physical and chemical properties, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics of **Phenyl 5-bromofuran-2-carboxylate**.

## Core Data Summary

Due to the limited availability of experimental data for **Phenyl 5-bromofuran-2-carboxylate** in publicly accessible literature, the following physical and chemical properties are predicted

based on the known characteristics of its constituent parts: 5-bromofuran-2-carboxylic acid and phenol, as well as structurally related aromatic esters.

Property	Predicted Value/Information
Molecular Formula	C <sub>11</sub> H <sub>7</sub> BrO <sub>3</sub>
Molecular Weight	267.08 g/mol
Appearance	Likely a white to off-white or pale yellow solid.
Melting Point	Expected to be a solid at room temperature with a melting point higher than that of 5-bromofuran-2-carboxylic acid (188-192 °C), likely in the range of 100-150°C.
Boiling Point	Predicted to be high, likely above 300 °C, and may decompose upon boiling at atmospheric pressure.
Solubility	Expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Stability	The ester bond may be susceptible to hydrolysis under strong acidic or basic conditions. The furan ring is generally less aromatic and more reactive than a benzene ring and can be sensitive to strong acids and oxidizing agents. <sup>[1]</sup>

## Experimental Protocols

The synthesis of **Phenyl 5-bromofuran-2-carboxylate** can be achieved through the esterification of 5-bromofuran-2-carboxylic acid with phenol. Several methods can be employed for this transformation. Below are two detailed protocols.

### Method 1: Acid-Catalyzed Fischer Esterification

This method involves the direct reaction of the carboxylic acid and phenol in the presence of a strong acid catalyst.

Materials:

- 5-bromofuran-2-carboxylic acid
- Phenol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or p-Toluenesulfonic acid (p-TsOH)
- Toluene or another suitable solvent capable of forming an azeotrope with water
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Organic solvent for extraction (e.g., ethyl acetate)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromofuran-2-carboxylic acid (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
- Add a sufficient amount of toluene to suspend the reactants and to fill the Dean-Stark trap.
- Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected in the trap.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude **Phenyl 5-bromofuran-2-carboxylate** by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

## Method 2: Acyl Chloride Mediated Esterification

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with phenol.

Materials:

- 5-bromofuran-2-carboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ ) or Oxalyl chloride ( $(\text{COCl})_2$ )

- Anhydrous dichloromethane (DCM) or another inert solvent
- Phenol
- Pyridine or triethylamine (as a base)
- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask with a reflux condenser and a gas outlet to a trap
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure: Step 1: Formation of 5-bromofuran-2-carbonyl chloride

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.
- Add a catalytic amount of N,N-dimethylformamide (DMF).
- Heat the mixture to reflux gently for 1-2 hours or until the solid has dissolved and gas evolution ceases. The reaction progress can be monitored by the disappearance of the

starting carboxylic acid by TLC.

- After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 5-bromofuran-2-carbonyl chloride can be used directly in the next step.

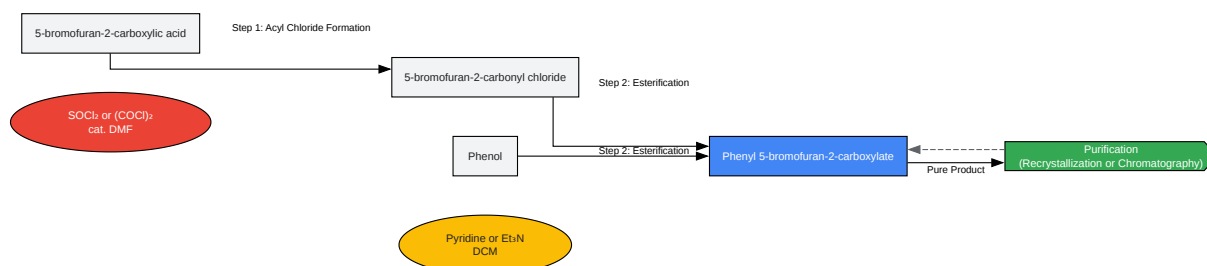
#### Step 2: Esterification with Phenol

- Dissolve the crude 5-bromofuran-2-carbonyl chloride in anhydrous dichloromethane in a clean, dry round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- In a separate flask, dissolve phenol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
- Add the phenol-pyridine solution dropwise to the cooled acyl chloride solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with dichloromethane.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl solution (to remove pyridine), saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by recrystallization or column chromatography as described in Method 1.

## Mandatory Visualizations

### Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of **Phenyl 5-bromofuran-2-carboxylate** via the acyl chloride intermediate.



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Caption: Synthetic workflow for **Phenyl 5-bromofuran-2-carboxylate**.

## Predicted Spectroscopic Data

The following are the predicted key spectroscopic features for **Phenyl 5-bromofuran-2-carboxylate**, which are essential for its characterization.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):
  - The spectrum is expected to show signals for the furan ring protons and the phenyl group protons.
  - The two protons on the furan ring will likely appear as doublets in the aromatic region (around 6.5-7.5 ppm).
  - The protons of the phenyl group will also appear in the aromatic region (around 7.0-7.5 ppm), with a multiplicity depending on the coupling patterns.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance):
  - The spectrum will show signals for all 11 carbon atoms.

- The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-170 ppm.
- The carbon atoms of the furan and phenyl rings will appear in the aromatic region (approximately 110-160 ppm). The carbon attached to the bromine atom will be significantly shifted.
- IR (Infrared) Spectroscopy:
  - A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740  $\text{cm}^{-1}$ .
  - Bands corresponding to the C-O stretching of the ester will be present in the 1100-1300  $\text{cm}^{-1}$  region.
  - Absorptions characteristic of the furan and phenyl rings (C-H and C=C stretching) will be observed in the aromatic region (around 3100-3000  $\text{cm}^{-1}$  and 1600-1450  $\text{cm}^{-1}$ , respectively).
- MS (Mass Spectrometry):
  - The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) and a characteristic isotopic pattern ( $\text{M}^+$  and  $\text{M}^++2$  peaks of roughly equal intensity) due to the presence of the bromine atom.

## Chemical Properties and Reactivity

- Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 5-bromofuran-2-carboxylic acid and phenol.
- Reactions of the Furan Ring: The furan ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. However, it is less aromatic and more reactive than benzene, and harsh reaction conditions can lead to ring opening.<sup>[1]</sup>
- Cross-Coupling Reactions: The bromine atom on the furan ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at this position. This makes **Phenyl 5-**



**bromofuran-2-carboxylate** a potentially valuable intermediate in the synthesis of more complex molecules.

## Conclusion

While direct experimental data for **Phenyl 5-bromofuran-2-carboxylate** is not readily available, its physical and chemical properties can be reasonably predicted based on analogous structures. The synthetic protocols provided offer reliable methods for its preparation in a laboratory setting. The predicted spectroscopic data serves as a guide for the characterization of the synthesized compound. Its chemical reactivity, particularly the potential for cross-coupling reactions, makes it a promising building block for applications in medicinal chemistry and materials science. Further research into this compound and its derivatives is warranted to explore its full potential.

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## References

- 1. Furan - Wikipedia [en.wikipedia.org]
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